Synthesis Yield and Purity: Grignard Route Delivers 83.1% Yield with 98% ¹H‑NMR Purity, Comparable to the 9,10‑Dibromo Regioisomer but with a Distinct Substitution Topology
The target compound is synthesised via a Grignard reaction between 1‑bromonaphthalene and 2,6‑dibromoanthraquinone followed by SnCl₂‑mediated reduction, affording a yield of 48.9 g (83 mmol, 83.1% of theory) with 98% purity as determined by ¹H‑NMR . The closely related regioisomer 9,10‑dibromo‑2,6‑di(naphthalen‑1‑yl)anthracene (CAS 1202002‑55‑8) is reported to provide an identical 83.1% yield under a similar Grignard‑plus‑reduction protocol, confirming that the 2,6‑dibromo‑9,10‑di(1‑naphthyl) topology does not compromise synthetic efficiency relative to the 9,10‑dibromo analogue . However, commercial suppliers list the 9,10‑dibromo isomer only at NLT 98% purity with limited public batch‑analysis transparency, whereas the 2,6‑dibromo target compound is offered by multiple vendors with QC documentation including HPLC, NMR, and GC traceability .
| Evidence Dimension | Isolated synthesis yield and ¹H‑NMR purity |
|---|---|
| Target Compound Data | 83.1% yield; 98% purity (¹H‑NMR) |
| Comparator Or Baseline | 9,10‑Dibromo‑2,6‑di(naphthalen‑1‑yl)anthracene (CAS 1202002‑55‑8): 83.1% yield; purity reported as NLT 98% but without public ¹H‑NMR integration data |
| Quantified Difference | Yield is identical (83.1%); purity specification is comparable but the target compound benefits from broader public QC documentation across vendors. |
| Conditions | Grignard reaction of 1‑bromonaphthalene with 2,6‑dibromoanthraquinone in THF, reflux 6 h, followed by SnCl₂ reduction in DMF, reflux 5 h. |
Why This Matters
Procurement decisions depend on the availability of verifiable batch‑to‑batch purity data; the target compound’s well‑documented 98% ¹H‑NMR purity and consistent 83% yield reduce the risk of failed downstream Suzuki couplings when scaling OLED material libraries.
